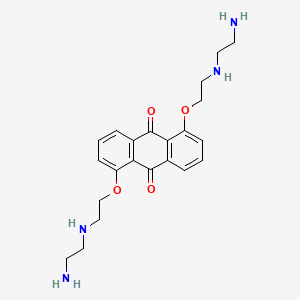
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two aminoethylamino groups attached to an anthracene-9,10-dione core. This structure imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthracene-9,10-dione with 2-(2-aminoethylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The aminoethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, the compound may interact with key enzymes and proteins involved in cellular signaling pathways, further contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.
Mitoxantrone: A well-known anthraquinone derivative used in cancer therapy, with a different mechanism of action and clinical applications.
Ametantrone: Another anthraquinone-based anticancer agent with distinct pharmacological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
824951-70-4 |
|---|---|
Fórmula molecular |
C22H28N4O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1,5-bis[2-(2-aminoethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c23-7-9-25-11-13-29-17-5-1-3-15-19(17)22(28)16-4-2-6-18(20(16)21(15)27)30-14-12-26-10-8-24/h1-6,25-26H,7-14,23-24H2 |
Clave InChI |
UNZJTULBNZOZNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCNCCN)C(=O)C3=C(C2=O)C(=CC=C3)OCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


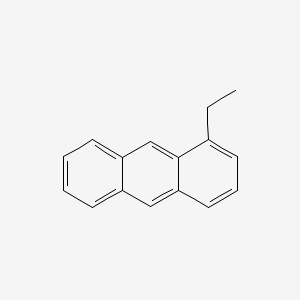

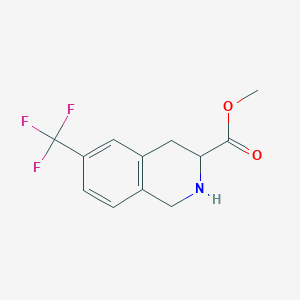
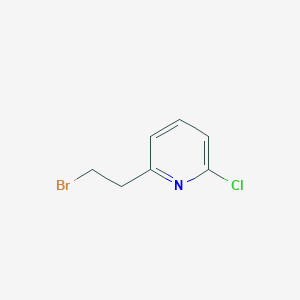
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)
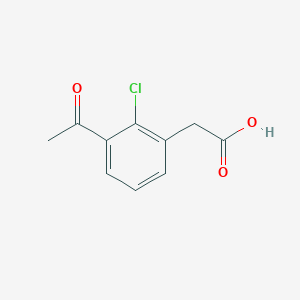

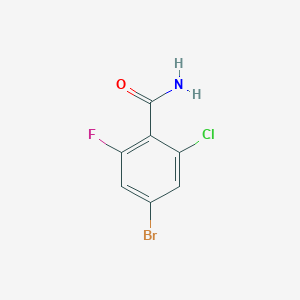

![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)

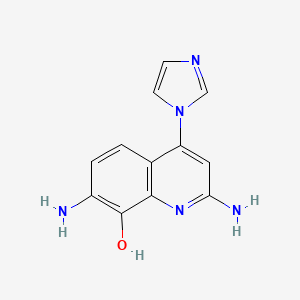
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)

